6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound with the molecular formula C12H13ClO It is a chlorinated derivative of tetrahydronaphthalenone, characterized by a chlorine atom at the 6th position and two methyl groups at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one typically involves the chlorination of 4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one. One common method is the electrophilic aromatic substitution reaction, where chlorine gas is used as the chlorinating agent in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 6th position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of this compound carboxylic acid.
Reduction: Formation of 6-chloro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets. The chlorine atom and the ketone group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-one: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one: Contains a fluorine atom, which can significantly alter its chemical properties and interactions.
Uniqueness
6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C12H13ClO |
---|---|
Molecular Weight |
208.68 g/mol |
IUPAC Name |
6-chloro-4,4-dimethyl-2,3-dihydronaphthalen-1-one |
InChI |
InChI=1S/C12H13ClO/c1-12(2)6-5-11(14)9-4-3-8(13)7-10(9)12/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
AJAWHBFQRYKQAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)C2=C1C=C(C=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.